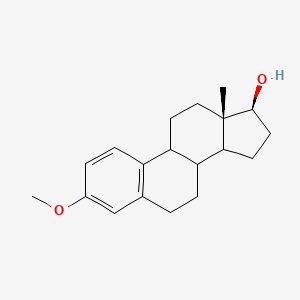

Estradiol methyl ether

Description

Historical Perspectives on Synthetic Estrogen Derivatives in Endocrine Research

The 20th century witnessed a surge in the synthesis and study of modified steroid hormones. Early research in the 1930s and 1940s led to the isolation and structural elucidation of natural estrogens like estradiol (B170435). pbs.orgkup.at However, the therapeutic application of these natural hormones was often limited by factors such as poor oral bioavailability and rapid metabolism. kup.at This spurred the development of synthetic derivatives designed to overcome these limitations.

The creation of orally active estrogens, such as ethinylestradiol, was a landmark achievement in gynecological endocrinology. kup.at These synthetic compounds played a pivotal role in the development of hormonal therapies and contraceptives. nih.govwikipedia.org The synthesis of estradiol methyl ether and other ether derivatives was part of this broader effort to modulate the pharmacokinetic and pharmacodynamic profiles of natural estrogens. nih.gov The "Marker Degradation" process, developed by Russell Marker, was a key innovation that facilitated the production of synthetic hormones from plant-based sources. pbs.org

Rationale for Dedicated Research on this compound

The primary rationale for investigating this compound lies in its altered biological characteristics compared to estradiol. The methylation at the 3-position was initially explored to potentially enhance oral bioavailability and prolong the duration of action. ontosight.ai The methoxy (B1213986) group can protect the phenolic hydroxyl group from rapid first-pass metabolism in the liver, a major pathway for estradiol inactivation. wikipedia.org

More recent research has uncovered novel biological activities for this compound that are independent of its estrogenic properties. For instance, it has been identified as a potent and selective inhibitor of the lysosomal cation channel TRPML1. mdpi.combohrium.comnih.gov This discovery has opened new avenues for research into its potential applications in areas beyond traditional hormone-related functions, such as in cancer therapy, by affecting processes like autophagy and cell migration. nih.gov

Current Research Landscape and Gaps in Understanding this compound

In terms of its biological activity, studies have investigated its metabolism in humans and animal models. nih.govtandfonline.com Research indicates that this compound can be demethylated to estradiol, and it can also undergo hydroxylation at various positions. nih.govresearchgate.net The cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2, are involved in its biotransformation. researchgate.net

A significant area of contemporary research is its role as a TRPML1 inhibitor. mdpi.comnih.gov Studies have shown that this compound and its analogs can inhibit autophagy and cell migration in cancer cell lines, independent of estrogen receptors. nih.gov

Despite these advancements, gaps in our understanding remain. The full spectrum of its metabolic fate and the complete profile of its metabolites are not entirely elucidated. Further research is needed to fully understand the structure-activity relationship of its analogs as TRPML1 inhibitors and to explore their therapeutic potential in various diseases.

Scope and Objectives of Comprehensive Academic Research on this compound

Comprehensive academic research on this compound aims to address the existing knowledge gaps and further explore its potential applications. Key objectives include:

Elucidating Detailed Metabolic Pathways: To comprehensively map the metabolic transformations of this compound in various biological systems, identifying all major and minor metabolites and the enzymes responsible.

Investigating Non-Estrogenic Mechanisms of Action: To further explore its biological effects that are independent of estrogen receptor signaling, particularly its interaction with ion channels like TRPML1 and its impact on cellular processes like autophagy.

Structure-Activity Relationship (SAR) Studies: To synthesize and evaluate a broader range of analogs to understand the structural requirements for its various biological activities, including its potency and selectivity as a TRPML1 inhibitor.

Exploring Therapeutic Potential: To investigate the potential of this compound and its optimized analogs in preclinical models of diseases where its unique biological activities might be beneficial, such as certain cancers.

Data Tables

Table 1: Key Research Findings on this compound

| Research Area | Key Findings |

| Synthesis | Enantioselective total synthesis has been achieved using organocatalyzed domino reactions. chemistryviews.orgresearchgate.net Optimized one-pot synthesis methods have improved yields. chemistryviews.org |

| Metabolism | Metabolized in humans via hydroxylation and demethylation. nih.gov Cytochrome P450 enzymes CYP1A1 and CYP1A2 are involved in its biotransformation. researchgate.net |

| Biological Activity | Identified as a potent and selective inhibitor of the lysosomal cation channel TRPML1. mdpi.comnih.gov Can inhibit autophagy and cell migration in cancer cells, independent of estrogen receptors. nih.gov |

Table 2: Comparison of Estradiol and this compound

| Property | Estradiol | This compound |

| Chemical Structure | Contains a hydroxyl group at the 3-position of the A-ring. | Contains a methoxy group at the 3-position of the A-ring. ontosight.ai |

| Oral Bioavailability | Low due to extensive first-pass metabolism. wikipedia.org | Potentially higher due to protection of the 3-position from metabolism. ontosight.ai |

| Primary Biological Target | Estrogen Receptors. nih.gov | Estrogen Receptors and TRPML1 ion channel. nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H26O2 |

|---|---|

Molecular Weight |

286.4 g/mol |

IUPAC Name |

(13S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol |

InChI |

InChI=1S/C19H26O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6,11,15-18,20H,3,5,7-10H2,1-2H3/t15?,16?,17?,18-,19-/m0/s1 |

InChI Key |

ULAADVBNYHGIBP-QKBRSHRXSA-N |

Isomeric SMILES |

C[C@]12CCC3C(C1CC[C@@H]2O)CCC4=C3C=CC(=C4)OC |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Estradiol Methyl Ether

Direct and Indirect Approaches for O-Methylation of Estradiol (B170435)

The O-methylation of the phenolic hydroxyl group of estradiol is a fundamental transformation that can be achieved through both direct and indirect synthetic routes. The choice of method often depends on the desired selectivity, scale of the reaction, and environmental considerations.

Chemo- and Regioselective Synthesis of Estradiol Methyl Ethers

The selective methylation of the phenolic hydroxyl group at C3 in the presence of the secondary alcohol at C17 is a key challenge in the synthesis of estradiol methyl ether. Various strategies have been developed to achieve high chemo- and regioselectivity.

One common approach involves the use of a base to deprotonate the more acidic phenolic hydroxyl group, followed by reaction with a methylating agent. Traditional methods often employ hazardous reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base such as potassium carbonate. However, these methods can sometimes lead to side reactions, including methylation at the C17 hydroxyl group if not carefully controlled.

A notable advancement in achieving high selectivity is the use of dimethyl carbonate (DMC) as a methylating agent. DMC is considered a green reagent due to its low toxicity and the fact that it produces methanol (B129727) and carbon dioxide as byproducts. The reaction of estradiol with DMC in the presence of a mild base can afford estradiol 3-methyl ether with excellent selectivity. This is because the phenoxide ion preferentially attacks the methyl group of DMC, while the less reactive alkoxide at C17 does not readily react under these conditions.

Phase-transfer catalysis has also been employed to enhance the rate and selectivity of O-methylation. In a method known as extractive alkylation, the estrogen is extracted from an aqueous base into an organic solvent (e.g., methylene (B1212753) chloride) as an ion pair with a tetraalkylammonium salt. In the organic phase, irreversible methylation with methyl iodide occurs readily at the C3 position nih.gov. This technique allows for the quantitative preparation of estradiol 3-methyl ether.

The following table summarizes different methods for the regioselective O-methylation of estradiol:

| Methylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Yield (%) | Regioselectivity (3-O-methylation) | Reference |

| Methyl Iodide | K₂CO₃ | Acetone | Reflux | Good | High | - |

| Dimethyl Sulfate | NaOH | Methanol | Room Temp | High | High | - |

| Dimethyl Carbonate | K₂CO₃ / DBU | DMC | 90-120 | >95 | Excellent | - |

| Methyl Iodide | Tetrahexylammonium hydroxide | Methylene Chloride | Room Temp | Quantitative | High | nih.gov |

Catalytic Methodologies for Methylation Reactions

Catalytic approaches to O-methylation offer several advantages, including milder reaction conditions, higher efficiency, and the potential for catalyst recycling. Both enzymatic and chemical catalysts have been explored for the methylation of estradiol and related compounds.

In biological systems, the enzyme catechol-O-methyltransferase (COMT) plays a crucial role in the methylation of catechol estrogens, which are metabolites of estradiol. aacrjournals.org While not a direct method for producing estradiol 3-methyl ether from estradiol, the study of COMT provides insights into highly selective biological methylation processes. COMT-catalyzed methylation of 2- and 4-hydroxyestradiols demonstrates remarkable regioselectivity, yielding specific methoxyestrogens. aacrjournals.org

In chemical synthesis, various catalytic systems have been developed for the O-methylation of phenols, which are applicable to estradiol. For instance, the use of solid catalysts, such as modified zeolites or metal oxides, can facilitate the methylation of phenolic hydroxyl groups with reagents like methanol or dimethyl carbonate under continuous flow conditions. These methods are particularly attractive from an industrial and green chemistry perspective.

The development of organocatalysis has also provided new avenues for methylation reactions. For example, a domino reaction mediated by a diphenylprolinol silyl (B83357) ether organocatalyst has been utilized in the total synthesis of this compound, showcasing the power of catalytic methods in complex molecule synthesis. chemistryviews.org

Synthesis of Novel this compound Analogs and Precursors

This compound serves as a versatile scaffold for the synthesis of a wide array of novel analogs with potential applications in medicine and chemical biology. These synthetic efforts often focus on stereoselective modifications and the introduction of various functional groups to modulate biological activity.

Stereoselective Synthesis of Modified this compound Scaffolds

The stereochemistry of the steroid nucleus is critical for its biological activity. Therefore, stereoselective synthesis is paramount in the preparation of modified this compound analogs. Total synthesis routes, in particular, offer the flexibility to introduce stereochemical diversity.

An enantioselective total synthesis of this compound has been accomplished in a highly diastereo- and enantioselective manner. chemistryviews.org A key step in this synthesis is a domino reaction involving a Michael addition and an intramolecular aldol (B89426) reaction, mediated by a chiral organocatalyst, which establishes the stereochemistry of the A, C, and D rings of the steroid. chemistryviews.org This approach allows for the creation of a single isomer with excellent enantioselectivity. chemistryviews.org

Furthermore, the synthesis of estradiol analogs with modifications at various positions of the steroid core has been reported. For instance, a facile six-step synthesis of ent-17β-estradiol (the enantiomer of the natural hormone) from readily available precursors has been described, which can be adapted to produce the corresponding methyl ether. nih.gov This synthesis also allows for the preparation of analogs with substituents at the C2 position and variations in the C-ring. nih.gov

Introduction of Functional Groups for Ligand Development

The this compound scaffold is frequently used as a starting point for the development of ligands targeting the estrogen receptor (ER). By introducing specific functional groups at various positions, researchers can fine-tune the binding affinity, selectivity (for ERα vs. ERβ), and functional activity (agonist vs. antagonist) of the resulting molecules.

A common strategy involves the introduction of side chains at the C3, C7α, or C11β positions of the steroid nucleus. For example, 3-N-alkyloxyestradiol derivatives have been synthesized and shown to possess anti-breast cancer activity. nih.gov These compounds are prepared by reacting estradiol with an appropriate alkylamine chloride in the presence of a base. nih.gov

The synthesis of estradiol analogs with metal chelates at the 17α-position represents another approach to developing novel ER ligands. researchgate.net These metal-containing derivatives can be used as probes to study the estrogen receptor binding domain. researchgate.net

The following table provides examples of functionalized this compound analogs and their intended application:

| Position of Functionalization | Introduced Functional Group | Synthetic Method | Intended Application | Reference |

| C3 | Aminoalkyloxy side chains | Williamson ether synthesis | Anti-breast cancer agents | nih.gov |

| C17α | Rhenium tricarbonyl bipyridyl vinyl group | Stille coupling | Probes for estrogen receptor binding domain | researchgate.net |

| C16β | (2'-oxa-4'-hydroxy)butyl group | Ring-opening of an oxetane | Antiproliferative agents | nih.gov |

| C3 | m-Carbamoylphenyloxy group | Microwave-assisted diaryl ether synthesis | 17β-Hydroxysteroid dehydrogenase type 1 inhibitors | mdpi.com |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals, including steroids like this compound. The goal is to develop more sustainable and environmentally benign synthetic processes.

A key aspect of green chemistry in this context is the replacement of hazardous reagents and solvents. As mentioned earlier, the use of dimethyl carbonate (DMC) as a methylating agent is a prime example of a greener alternative to toxic dimethyl sulfate and methyl halides. mdpi.com DMC is non-toxic, biodegradable, and can be produced from renewable resources. Reactions with DMC often proceed with high atom economy, minimizing waste generation.

The use of catalytic methods, as discussed in section 2.1.2, is another cornerstone of green chemistry. Catalysts, especially heterogeneous and recyclable ones, reduce the need for stoichiometric reagents and simplify product purification. Microwave-assisted synthesis is also being explored as a green technique in steroid chemistry, as it can significantly reduce reaction times and energy consumption. mdpi.com

Solvent selection is another critical factor. The development of synthetic routes that utilize greener solvents, such as water, ethanol, or supercritical fluids, or even solvent-free conditions, is an active area of research.

The application of green chemistry principles to the synthesis of this compound is not only environmentally responsible but also often leads to more efficient and cost-effective manufacturing processes.

Scale-Up Considerations for Research Production of this compound

The transition from small-scale laboratory synthesis to larger-scale research production of this compound necessitates careful consideration of several factors to ensure efficiency, safety, cost-effectiveness, and product quality. While the fundamental chemistry of methylation remains the same, the practical execution of the synthesis on a larger scale introduces a unique set of challenges and requires methodological adjustments.

A primary concern in scaling up the synthesis of this compound is the choice of the methylating agent. While dimethyl sulfate in the presence of a base like potassium carbonate is a common and effective method for small-scale preparations, its high toxicity and potential for genotoxicity make it less suitable for larger quantities. For research production, where tens or hundreds of grams of material may be required, alternative and safer methylating agents are often preferred.

One such alternative that has been successfully employed in larger-scale synthesis is dimethyl carbonate (DMC). DMC is a greener and less hazardous reagent compared to dimethyl sulfate. The reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, with a base to deprotonate the phenolic hydroxyl group of estradiol. The choice of base is also critical; while strong bases like sodium hydride can be used, they present handling challenges on a larger scale. Milder bases like potassium carbonate are often favored for their ease of handling and lower cost.

The optimization of reaction conditions is another crucial aspect of scale-up. Temperature control becomes more critical in larger reaction vessels to prevent runaway reactions and ensure consistent product quality. The reaction progress is typically monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time and ensure complete conversion of the starting material.

Purification of this compound on a larger scale also requires different strategies than those used for small-scale synthesis. While column chromatography is a standard purification technique in the laboratory, it can be cumbersome and expensive for multi-gram or kilogram-scale production. Crystallization is often the preferred method for purifying large quantities of this compound. This technique is not only cost-effective but can also provide a high-purity product. The choice of solvent for crystallization is critical and is often determined empirically to achieve the best balance of yield and purity. Common solvents for the crystallization of this compound include methanol, ethanol, and acetone.

The table below summarizes some of the key considerations and methodological choices for the scale-up production of this compound for research purposes.

| Parameter | Small-Scale Laboratory Synthesis | Scale-Up Research Production | Rationale for Scale-Up Choice |

| Methylating Agent | Dimethyl sulfate | Dimethyl carbonate (DMC) | Lower toxicity, improved safety profile, and greener reagent. |

| Base | Sodium hydride, Potassium carbonate | Potassium carbonate | Ease of handling, lower cost, and sufficient reactivity. |

| Solvent | Acetone, DMF | Acetone, DMF | Good solubility for reactants and compatibility with reaction conditions. |

| Reaction Monitoring | Thin-layer chromatography (TLC) | High-performance liquid chromatography (HPLC), TLC | More quantitative and accurate monitoring for better process control. |

| Purification Method | Column chromatography | Crystallization | More economical and scalable for large quantities, providing high purity. |

| Yield | Variable | Typically >90% (optimized) | Optimized conditions and efficient purification lead to higher and more consistent yields. |

In addition to these chemical considerations, practical aspects such as the choice of reactor, efficient stirring, and safe handling of reagents and waste become increasingly important as the production scale increases. A thorough process hazard analysis is often conducted before scaling up to identify and mitigate any potential safety risks. The ultimate goal of a successful scale-up is to develop a robust and reproducible process that can consistently deliver high-quality this compound for research needs.

Advanced Analytical Chemistry Methodologies for Estradiol Methyl Ether Research

Spectroscopic Techniques for Structural Elucidation and Conformer Analysis

Spectroscopic methods are indispensable for probing the molecular structure and properties of Estradiol (B170435) Methyl Ether at an atomic level.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of Estradiol Methyl Ether and its synthetic analogs. While standard ¹H and ¹³C NMR are routinely used to verify the identity of newly synthesized batches, more advanced applications involve isotopic labeling to probe reaction mechanisms and metabolic pathways.

Isotopic labeling, the practice of replacing an atom with one of its isotopes (e.g., replacing ¹H with ²H or ¹²C with ¹³C), creates a spectroscopic marker that can be traced through chemical or biological processes. In the context of this compound research, deuterium (B1214612) labeling has been particularly useful. For instance, studies on nanocatalyzed hydrogen isotope exchange reactions utilize deuterium to understand C-H bond activation in complex molecules. acs.org Such techniques are instrumental in developing methods for creating labeled internal standards for quantitative mass spectrometry analysis. acs.org Furthermore, isotopic labeling experiments, such as those using ¹⁸O₂, have been employed in mechanistic studies of related chemical reactions, providing insights that could be applicable to the study of EME's synthesis or degradation. researchgate.net These labeling strategies, when coupled with NMR analysis, allow researchers to follow the precise fate of atoms within the molecule during transformations.

Mass Spectrometry (MS) is a highly sensitive technique used to detect and identify molecules by measuring their mass-to-charge ratio. It is the primary tool for identifying the metabolites of this compound following its introduction into biological systems.

In vivo and in vitro studies have shown that a primary metabolic pathway for this compound is the cleavage of its defining methyl ether group. uni-muenchen.de This O-demethylation is typically carried out by cytochrome P450 (CYP) enzymes in the liver, converting the compound into its parent molecule, 17β-estradiol, which is the endogenous ligand for estrogen receptors. uni-muenchen.de

The identification of this and other potential metabolites is often achieved using a combination of liquid chromatography and mass spectrometry (LC-MS). In a typical workflow, a biological sample (e.g., plasma, urine, or liver microsome incubate) is first processed to extract the compounds of interest. The extract is then injected into an LC system, which separates the different metabolites. The separated compounds are then introduced into a mass spectrometer for identification. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the metabolites. researchgate.net Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, producing a characteristic fragmentation pattern that serves as a structural fingerprint for definitive identification. researchgate.net

Vibrational spectroscopy techniques, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provide a "molecular fingerprint" of a compound by probing the vibrational modes of its chemical bonds. While less common than NMR or MS for primary research on EME, these techniques are valuable for rapid identification and quality control.

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its specific functional groups:

O-H Stretch: A broad band typically in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group at the C-17 position.

C-H Stretches: Multiple sharp bands between 2850-3000 cm⁻¹ for the aliphatic C-H bonds and just above 3000 cm⁻¹ for the aromatic C-H bonds.

C=C Stretches: Peaks in the 1500-1600 cm⁻¹ region indicating the aromatic ring.

C-O Stretches: A strong band in the 1000-1300 cm⁻¹ region, characteristic of the aryl methyl ether linkage.

These spectral fingerprints are useful for confirming the presence of key functional groups and for comparing the identity of a synthesized batch against a reference standard.

Chromatographic Separation and Quantification Techniques

Chromatography is essential for separating this compound from impurities, reaction byproducts, and metabolites, as well as for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile compounds like this compound. The development of a robust HPLC method is critical for ensuring the quality and consistency of the compound used in research. A common approach involves reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase.

Research has detailed specific methods for determining the purity of this compound and its analogs. uni-muenchen.denih.gov These methods allow for the separation of the main compound from any potential impurities, with purity levels typically expected to be above 95%. uni-muenchen.de Detection is commonly performed using a diode-array detector (DAD), which can monitor absorbance at multiple wavelengths simultaneously.

| Parameter | Specification | Source |

| Instrument | HP Agilent 1100 HPLC | nih.gov |

| Column | Agilent Poroshell 120 EC-C18 | nih.gov |

| Column Dimensions | 3.0 × 100 mm, 2.7 micron | nih.gov |

| Mobile Phase | Acetonitrile / Water | nih.gov |

| Detector | Diode Array Detector (DAD) | nih.gov |

| Detection Wavelength | 210 nm | nih.gov |

| Purity Achieved | > 95% | uni-muenchen.de |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the low volatility of steroids, this compound must first be chemically modified into a more volatile derivative before GC analysis. A common derivatization strategy is the acetylation of the hydroxyl group at the C-17 position to form this compound acetate.

This derivative can then be analyzed by GC coupled with Mass Spectrometry (GC-MS). The gas chromatograph separates the derivative from other components in the sample, and the mass spectrometer provides identification and quantification. The electron-impact (EI) mass spectrum of the derivative serves as a fingerprint for its identification. dss.go.th This technique has been used to identify and quantify this compound derivatives in various matrices. dss.go.thgoogle.com

| Parameter | Specification | Source |

| Instrument | JEOL JMS D-300 MS / Hewlett-Packard 5710A GC | dss.go.th |

| Analyte | This compound acetate | dss.go.th |

| Column | OV-101 open tubular glass capillary column | dss.go.th |

| Column Dimensions | 30 m x 0.25 mm I.D. | dss.go.th |

| Temperature Program | 70°C to 260°C at 3°C/min | dss.go.th |

| MS Ionization | Electron Impact (EI) | dss.go.th |

| Ionizing Voltage | 70 eV | dss.go.th |

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) has emerged as a powerful green analytical technique for the analysis of pharmaceutical compounds, including steroid derivatives like this compound. twistingmemoirs.comteledynelabs.com It utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, which offers benefits such as rapid separations, high resolution, and reduced consumption of organic solvents compared to traditional High-Performance Liquid Chromatography (HPLC). twistingmemoirs.com

Research into the analysis of estrogen metabolites provides a framework for the application of SFC to this compound. Packed column SFC coupled with tandem mass spectrometry (MS/MS) has been successfully used to separate a mixture of 15 estrogens, including various methoxylated forms such as 2-methoxyestradiol (B1684026) and 4-methoxyestradiol, which are structurally related to this compound. nih.govacs.org This methodology demonstrates the capability of SFC to resolve complex mixtures of structurally similar steroids efficiently.

A baseline separation of estrogens has been achieved on specific stationary phases, such as a cyanopropyl silica (B1680970) column, often connected in series with a diol column. nih.govacs.orgnih.gov The separation is typically performed using a gradient of a polar organic modifier, like methanol (B129727), in supercritical CO2. This approach allows for the elution and quantification of all compounds in significantly shorter times (e.g., under 10 minutes) compared to conventional reversed-phase HPLC methods, which can take over an hour. nih.govacs.org The accuracy and precision of SFC methods for estrogens are reported to be in the 1-5.5% range, with limits of detection (LOD) as low as 0.5 pg. nih.govnih.gov

Table 1: Example SFC-MS/MS Parameters for Analysis of Related Estrogen Metabolites

| Parameter | Condition |

|---|---|

| Stationary Phase | Cyanopropyl silica column in series with a diol column (2.1 mm i.d. x 150 mm, 5-μm particles) |

| Mobile Phase | Gradient of methanol in supercritical carbon dioxide (e.g., 0-30% methanol) |

| Flow Rate | 2 mL/min |

| Analysis Time | < 10 minutes |

| Detection | Tandem Mass Spectrometry (MS/MS) |

| Limit of Detection (LOD) | 0.5 pg |

This data is based on methodologies developed for structurally similar methoxylated estrogens and is indicative of the approach for this compound. nih.govacs.org

Chiral Separation Methodologies for Enantiomeric Analysis

This compound is a chiral molecule, and as with many bioactive substances, its different enantiomers can exhibit distinct pharmacological properties. Therefore, the separation and analysis of its enantiomers are of significant importance. wvu.edu Analytical techniques capable of distinguishing between enantiomers are essential for controlling the enantiomeric purity of the compound.

There are two primary strategies for chiral separation in chromatography: indirect and direct methods. nih.gov

Indirect Separation: This approach involves the derivatization of the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral chromatography column. mdpi.com

Direct Separation: This is the more common strategy and involves the use of a chiral stationary phase (CSP). wvu.educhromatographyonline.com The CSP contains a chiral selector that interacts differently with each enantiomer, leading to different retention times and thus, separation. wvu.educhromatographyonline.com

Supercritical Fluid Chromatography (SFC) is particularly well-suited for chiral separations and is often considered a superior alternative to normal-phase HPLC. chromatographyonline.com The low viscosity and high diffusivity of supercritical fluids allow for high-efficiency separations at faster flow rates, significantly reducing analysis times. chromatographyonline.com A wide variety of chiral stationary phases developed for HPLC, such as those based on cyclodextrins or polysaccharide derivatives, can be used in SFC for the direct separation of enantiomers. nih.govchromatographyonline.com The development of methods for synthesizing this compound with high enantiomeric purity underscores the necessity of analytical techniques to verify this purity. acs.org

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer a sensitive and cost-effective approach for the analysis of certain compounds. mdpi.com These techniques are based on measuring the current or potential changes resulting from the oxidation or reduction of an electroactive species at an electrode surface. nih.gov

The electrochemical detection of natural estrogens, such as 17β-estradiol, is well-documented and relies on the oxidation of the phenolic hydroxyl group on the A-ring of the steroid structure. mdpi.comcdmf.org.br This process results in a measurable, irreversible oxidation peak in techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV). mdpi.commdpi.com The sensitivity of this detection can be significantly enhanced by modifying the working electrode with various nanomaterials, such as carbon nanotubes, graphene, or metallic nanoparticles, which increase the electrode's surface area and catalytic activity. nih.govmdpi.com

However, for this compound, the phenolic hydroxyl group at the C-3 position is replaced by a methoxy (B1213986) group (-OCH3). This fundamental structural modification means that this compound lacks the easily oxidizable phenolic group that is the basis for the direct electrochemical detection of estradiol. cdmf.org.br Consequently, the electrochemical methods developed for estradiol are not directly applicable to its methyl ether derivative.

Detection of this compound via electrochemical means would require alternative strategies. These could potentially include:

Indirect Detection Methods: Where the compound influences the electrochemical signal of another species in the solution.

Derivatization: Chemical conversion of the molecule to introduce an electroactive functional group.

Extreme Potentials: Applying much higher oxidation potentials to attempt oxidation of other parts of the molecule, though this would likely suffer from poor selectivity and high background interference.

For context, the typical electrochemical response for the parent compound, estradiol, is presented below.

Table 2: Representative Electrochemical Detection Parameters for 17β-Estradiol

| Technique | Electrode | Oxidation Potential (vs. Ag/AgCl) | Limit of Detection (LOD) |

|---|---|---|---|

| Square Wave Voltammetry (SWV) | α-Fe2O3-CNT/GCE | ~ +0.8 V | 4.4 nmol L−1 |

| Amperometry | Graphene-based Screen-Printed Electrode | +0.65 V | 0.0041 µM |

| Differential Pulse Voltammetry (DPV) | Graphene-based Electrode | ~ +0.54 V | 5.3 nmol L−1 |

This data is for 17β-estradiol and illustrates the principles of electrochemical detection for estrogens with a free phenolic hydroxyl group. mdpi.comcdmf.org.brmdpi.com

Molecular and Cellular Mechanisms of Action of Estradiol Methyl Ether

Estrogen Receptor Binding Dynamics and Selectivity Profiling

The affinity and selectivity of Estradiol (B170435) methyl ether for the two main estrogen receptor subtypes, ERα and ERβ, are critical determinants of its cellular activity. The substitution of the C-3 hydroxyl group with a methyl ether moiety drastically reduces the binding affinity for estrogen receptors. This is a general observation for many estrogen derivatives, as methylation of phenolic hydroxyl groups can significantly suppress ER-binding affinity oup.com. For instance, the methylation of the potent synthetic estrogen diethylstilbestrol (B1670540) to form diethylstilbestrol dimethyl ether results in a profound reduction in its relative binding affinity (RBA) oup.com.

Research quantifying the binding of Estradiol methyl ether to ERα shows a markedly lower affinity compared to 17β-estradiol. A competitive-binding assay using rat uterine estrogen receptors, which are predominantly ERα, determined the relative binding affinity (RBA) of a related compound, 16β-Hydroxy-16-methyl-3-methylether 17β estradiol, to be 0.033, with the RBA of 17β-estradiol set to 100 oup.com. This indicates that its binding affinity is substantially weaker than that of the natural hormone. For comparison, estrone (B1671321) 3-methyl ether, which differs by a ketone group at the C-17 position, shows a relative binding affinity of 0.145 for ERα wikipedia.org. This consistently low affinity underscores the critical role of the unmodified C-3 hydroxyl group for high-affinity binding to ERα.

Specific quantitative binding data for this compound with the ERβ subtype is not extensively documented in the available literature. However, it is known that most estrogenic compounds compete for binding to both ER subtypes, often with similar preference and degree, although differences in relative affinity exist nih.gov. Given the fundamental importance of the A-ring phenolic hydroxyl for binding to both receptors, it is anticipated that this compound would exhibit a similarly reduced binding affinity for ERβ as it does for ERα.

| Compound | Target Receptor | Relative Binding Affinity (RBA)a | Reference |

|---|---|---|---|

| 17β-Estradiol | ERα | 100 | oup.com |

| 16β-Hydroxy-16-methyl-3-methylether 17β estradiol | ERα | 0.033 | oup.com |

| Estrone 3-methyl ether | ERα | 0.145 | wikipedia.org |

| This compound | ERβ | Data not available | N/A |

The binding of 17β-estradiol to the ligand-binding domain (LBD) of the estrogen receptor is a well-characterized interaction stabilized by a network of hydrogen bonds and hydrophobic contacts. The structural integrity of this interaction is paramount for inducing the specific conformational change required for receptor activation nih.govresearchgate.net.

Two key hydrogen bonds anchor the A-ring of 17β-estradiol within the LBD's binding pocket. The C-3 hydroxyl group acts as a hydrogen bond donor to the carboxylate side chain of a glutamate (B1630785) residue (Glu353 in ERα) and as a hydrogen bond acceptor from a guanidinium (B1211019) group of an arginine residue (Arg394 in ERα) researchgate.netresearchgate.net. The C-17 hydroxyl group on the D-ring also forms a crucial hydrogen bond with a histidine residue (His524 in ERα) researchgate.netresearchgate.net.

In this compound, the C-3 hydroxyl is replaced by a methoxy (B1213986) group (-OCH₃). This modification prevents the molecule from acting as a hydrogen bond donor to Glu353, thereby disrupting a critical anchoring interaction researchgate.netresearchgate.net. This loss is a primary reason for the dramatically reduced binding affinity. Upon binding, ligands induce a conformational change in the ER, particularly in a region known as helix 12, which is part of the activation function 2 (AF-2) domain nih.gov. This repositioning creates a surface for the recruitment of coactivator proteins. While the specific conformational change induced by this compound has not been detailed, the altered binding interaction at the A-ring site likely results in a distinct and less stable receptor conformation compared to that induced by 17β-estradiol nih.gov.

| Estradiol Functional Group | Interacting ERα Residue | Type of Interaction | Status with this compound |

|---|---|---|---|

| C-3 Hydroxyl (A-Ring) | Glu353 | Hydrogen Bond (Donor) | Lost |

| C-3 Hydroxyl (A-Ring) | Arg394 | Hydrogen Bond (Acceptor) | Potentially altered/weakened |

| C-17 Hydroxyl (D-Ring) | His524 | Hydrogen Bond | Retained |

| Steroid Core | Hydrophobic Residues | van der Waals / Hydrophobic | Retained |

In addition to the classical genomic pathway that involves nuclear receptors modulating gene transcription, estrogens can also elicit rapid, non-genomic effects. These actions are initiated by a subpopulation of estrogen receptors located at the plasma membrane or within the cytoplasm nih.govresearchgate.netnih.gov. This signaling is characterized by the rapid activation of various protein kinase cascades, occurring within seconds to minutes frontiersin.org.

Membrane-associated ERs can interact with G proteins and scaffold proteins like caveolin, leading to the activation of downstream effectors researchgate.netfrontiersin.org. While this non-genomic pathway is a recognized component of estrogen signaling, specific studies demonstrating the ability of this compound to activate these rapid, membrane-initiated events have not been reported. The capacity to trigger such pathways would depend on its ability to bind and induce an active conformation in the membrane-associated ER population.

Modulation of Intracellular Signaling Cascades

The binding of a ligand to estrogen receptors, whether in the nucleus or at the cell membrane, triggers a cascade of intracellular signaling events that ultimately dictate the cellular response.

One of the key intracellular pathways influenced by estrogen receptor activation is the Mitogen-Activated Protein Kinase (MAPK) cascade, also known as the Extracellular signal-Regulated Kinase (ERK) pathway nih.govnih.gov. Estrogen signaling can cross-talk with growth factor pathways, often involving the MAPK cascade nih.gov.

The non-genomic action of estrogens can lead to the rapid activation of Src family tyrosine kinases, which in turn can activate the Ras/Raf/MEK/ERK signaling module nih.gov. This activation of MAPK can have several consequences, including the phosphorylation and modulation of transcription factors and even the estrogen receptor itself, creating a feedback loop between the genomic and non-genomic pathways nih.gov. While the activation of the MAPK pathway is a known mechanism of action for 17β-estradiol and other estrogens, direct experimental evidence specifically linking this compound to the activation or modulation of the MAPK pathway is currently lacking in the scientific literature.

Influence on Phosphoinositide 3-Kinase (PI3K)/Akt Pathway Activity

Limited direct evidence currently exists detailing the specific influence of this compound on the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway. However, studies on its parent compound, estradiol, have established a clear link between estrogenic signaling and the activation of this critical intracellular cascade. Estradiol has been shown to rapidly activate the PI3K/Akt pathway, an event often initiated at the plasma membrane, suggesting the involvement of a membrane-associated estrogen receptor. This activation is not merely a downstream consequence but a pivotal event in mediating some of estradiol's physiological effects. For instance, the activation of PI3K/Akt signaling is a prerequisite for estradiol-induced expression of vascular endothelial growth factor A (Vegfa). Furthermore, the PI3K/Akt pathway is intricately linked with estrogen receptor alpha (ERα) activity, with each capable of regulating the other, forming a complex signaling nexus that can influence cell survival and proliferation.

A closely related synthetic estrogen, mestranol (B1676317) (ethinylestradiol 3-methyl ether), which is demethylated in the liver to the active form ethinylestradiol, is known to act as an estrogen receptor agonist. drugbank.compediatriconcall.commedchemexpress.comwikipedia.org While direct studies on mestranol's effect on the PI3K/Akt pathway are not abundant, its function as an estrogen receptor agonist suggests it could potentially modulate this pathway in a manner similar to other estrogens. The intricate relationship between estrogen receptors and the PI3K/Akt pathway, where ERα can initiate PI3K signaling and activated Akt can in turn phosphorylate and modulate ERα activity, highlights the potential for crosstalk. mdpi.com

Crosstalk with G Protein-Coupled Receptors (GPCRs)

The interaction between estrogens and G protein-coupled receptors (GPCRs) adds another layer of complexity to their signaling mechanisms. While classical estrogen signaling involves nuclear receptors, a significant body of evidence points to the existence of membrane-associated estrogen receptors that can initiate rapid, non-genomic signaling cascades, often through GPCRs. Mestranol, as a potent estrogen receptor agonist, has been noted to have effects that could be mediated through such non-genomic pathways. selleckchem.com For example, chronic treatment with a low dose of mestranol has been shown to alter cardiovascular responsiveness to norepinephrine (B1679862) in a manner that suggests modulation of processes involved in its inactivation, which could involve GPCR-mediated signaling. nih.gov

Furthermore, the existence of G protein-coupled estrogen receptor 1 (GPER1), also known as GPR30, provides a direct link between estrogens and GPCR signaling. Though specific studies on this compound's interaction with GPER1 are lacking, the broader understanding of estrogen-GPCR crosstalk suggests a potential avenue for its action.

Regulation of Gene Expression and Transcriptional Networks

This compound, through its interaction with estrogen receptors, is anticipated to modulate the expression of a wide array of genes. Estrogens, in general, regulate gene expression by binding to estrogen receptors, which then act as transcription factors. mdpi.comnih.gov This can occur through direct binding of the estrogen receptor-ligand complex to estrogen response elements (EREs) in the DNA or through indirect interactions with other transcription factors. mdpi.comnih.gov

Mestranol, which is metabolized to the active ethinylestradiol, has been shown to induce the expression of estrogen-responsive genes. biorxiv.org In zebrafish, for example, treatment with mestranol induced the expression of esr1 and esr2b, indicating that these genes are under its regulatory control. biorxiv.org Studies using microarray analysis have been instrumental in identifying genes that are responsive to estrogens, providing a global view of the transcriptional changes induced by these compounds. nih.govmdpi.comnih.gov

Microarray and RNA Sequencing (RNA-Seq) Analysis of Gene Regulation

Identification of this compound Responsive Elements and Target Genes

The identification of specific DNA sequences, known as estrogen response elements (EREs), is crucial for understanding the direct transcriptional targets of estrogen receptors. mdpi.com Upon binding with an estrogen, the receptor undergoes a conformational change that allows it to bind to these EREs in the promoter regions of target genes, thereby initiating or repressing transcription. mdpi.comnih.gov While specific EREs responsive to this compound have not been explicitly defined in the available literature, the general mechanism of estrogen action suggests that it would regulate genes containing these consensus sequences. The identification of target genes for various estrogens has been a significant area of research, with studies identifying numerous genes involved in a wide range of physiological processes. mdpi.comnih.gov

Influence on Proteomic Profiles and Post-Translational Modifications

The effects of estrogens extend beyond the transcriptome to the proteome, influencing the expression levels of numerous proteins and their post-translational modifications (PTMs). Proteomic analyses of cells treated with 17β-estradiol have revealed significant changes in the expression of a wide range of proteins, including those involved in stress responses and cellular structure. nih.govnih.gov These changes in the proteomic profile are a direct consequence of the altered gene expression and can also result from non-genomic signaling pathways.

Post-translational modifications, such as phosphorylation, acetylation, and methylation, play a critical role in regulating protein function and are known to be influenced by estrogen signaling. reactome.org For example, estradiol treatment can lead to changes in the phosphorylation of key signaling proteins like Akt. nih.gov While specific studies on the global proteomic and PTM changes induced by this compound are limited, the established effects of estradiol provide a strong indication that it would similarly impact these cellular processes.

Interactions with Other Nuclear Receptors and Transcription Factors

The transcriptional activity of estrogen receptors is often modulated through interactions with other nuclear receptors and transcription factors. nih.govnih.gov This crosstalk allows for a more nuanced and context-specific regulation of gene expression. For instance, estrogen receptors can interact with other DNA-binding transcription factors like AP-1/c-Jun, c-Fos, and Sp1 to mediate gene expression independently of EREs. drugbank.com This interaction can lead to either synergistic or antagonistic effects on target gene transcription.

Preclinical Biological Activities and Functional Investigations of Estradiol Methyl Ether

Endocrine System Modulation in in vitro and Animal Models

Estradiol (B170435) methyl ether, and its related synthetic analogue mestranol (B1676317), modulate the endocrine system, impacting reproductive and skeletal tissues.

Impact on Reproductive Physiology in Rodent Models

Preclinical studies in rodent models indicate that estradiol methyl ether and its analogues can significantly influence reproductive physiology, often demonstrating potent anti-fertility effects. In studies using mestranol, the 3-methyl ether of ethinylestradiol, dietary administration to rats and voles was shown to inhibit reproduction. oclc.org Offspring of voles that nursed from mothers receiving mestranol in their diet often failed to develop sexually later in life. oclc.org This suggests a potent effect on the developing reproductive system.

Further investigations into prenatal exposure in rats revealed that mestranol administration during gestation can impact the development of the male reproductive tract. nih.gov These findings underscore the compound's ability to interfere with normal reproductive development and function, a key characteristic of potent estrogenic compounds.

| Model System | Observed Effect | Reference |

|---|---|---|

| Adult Rats (Rattus norvegicus) | Reproductive inhibition when administered in diet. | oclc.org |

| Voles (Microtus californicus) | Dietary administration resulted in reproductive inhibition. | oclc.org |

| Vole Offspring (via lactation) | Failure of sexual development later in life. | oclc.org |

| Male Rat Fetuses (prenatal exposure) | Alterations in reproductive tract development. | nih.gov |

Bone Metabolism Regulation in Preclinical Osteoporosis Models

Estrogen deficiency is a primary driver of bone loss, leading to osteoporosis. Preclinical models, particularly the ovariectomized (OVX) rat, are standard for studying potential therapies. While direct studies on this compound are limited, research on its parent compound, 17β-estradiol, and the related compound mestranol, provide significant insights.

| Parameter | Effect of Ovariectomy (OVX) | Effect of 17β-Estradiol Treatment | Reference |

|---|---|---|---|

| Bone Mineral Density (BMD) | Significant Decrease | Increased / Loss Prevented | nih.govresearchgate.net |

| Trabecular Bone Volume | Decrease | Increase | nih.gov |

| Trabecular Number | - | Increase | nih.gov |

| Trabecular Thickness | - | Increase | nih.gov |

| Bone Turnover Markers | Increase | Decrease | nih.gov |

Neurobiological Effects and Neuroprotection in Model Systems

The influence of estrogens extends to the central nervous system, where they play a role in cognition, synaptic plasticity, and neuroinflammation.

Cognitive Function and Synaptic Plasticity in Rodent Studies

The parent hormone, 17β-estradiol, has well-documented pro-cognitive effects in rodent models. nih.gov In ovariectomized rats, which exhibit memory impairments, chronic treatment with 17β-estradiol rescues conditioned responses in associative learning tasks. nih.gov Furthermore, direct infusions of estradiol into the hippocampus have been shown to enhance place learning. nih.gov

While direct studies on the cognitive effects of this compound are not widely available, research on the related compound mestranol has shown it modulates adrenergic receptors in the brain. Specifically, chronic mestranol treatment in rats led to a significant reduction in the number of alpha-2-adrenoceptors in the frontal cortex and nucleus tractus solitarius, and both alpha-1 and alpha-2-adrenoceptors in the locus coeruleus. nih.gov As these neuroreceptor systems are involved in attention, arousal, and cognitive processes, these findings suggest a potential mechanism by which this compound could influence neurobiological functions related to cognition. However, one study noted that while ethinyl estradiol stimulated sexual behavior in female rats, mestranol did not, indicating differential behavioral effects between synthetic estrogens. dur.ac.uk

Neuroinflammatory Pathway Modulation in in vitro Models

Neuroinflammation, largely mediated by microglial cells, is a key process in many neurodegenerative diseases. Estrogens are known to have potent anti-inflammatory effects in the brain. In vitro studies using lipopolysaccharide (LPS)-activated BV2 microglial cells provide a model for these effects.

Treatment with 17β-estradiol can directly act on microglia to regulate their activation and polarization. nih.gov It suppresses the pro-inflammatory M1 phenotype while enhancing the anti-inflammatory M2 phenotype. nih.govnih.gov This is accompanied by a corresponding decrease in the expression of pro-inflammatory cytokines (like IL-1β, IL-6, and TNF-α) and an increase in anti-inflammatory cytokines (such as IL-4, IL-10, and IL-13). nih.govscilit.com These preclinical findings suggest that this compound may exert neuroprotective effects by attenuating the neuroinflammatory response.

| Cytokine Type | Cytokine | Effect of 17β-Estradiol Treatment | Reference |

|---|---|---|---|

| Pro-inflammatory | IL-1β | Suppressed | scilit.com |

| IL-6 | Suppressed | scilit.com | |

| TNF-α | Suppressed | nih.gov | |

| Anti-inflammatory | IL-4 | Enhanced | nih.gov |

| IL-10 | Enhanced | nih.gov | |

| IL-13 | Enhanced | nih.gov |

Anti-Proliferative and Apoptotic Effects in Cancer Cell Lines

Certain estradiol metabolites and derivatives have demonstrated significant anti-proliferative and pro-apoptotic activity in cancer cell lines, independent of estrogen receptor (ER) status. The A-ring metabolite 2-methoxyestradiol (B1684026) (2-MeOE2), which is structurally related to this compound, has shown particular promise in this area.

Studies have demonstrated that 2-MeOE2 is as effective as the chemotherapy agent tamoxifen (B1202) at inhibiting the proliferation of both ER-positive (MCF-7) and ER-negative (MDA-MB-231) human breast cancer cells. nih.gov This suggests a mechanism of action that is not dependent on the classical estrogen receptor pathway. In contrast to its parent compound, which can promote cancer progression, this compound derivatives can induce apoptosis. dovepress.comoup.com The apoptotic mechanism has been linked to the mitochondrial pathway, involving the activation of caspases and regulation of the Bcl-2 family of proteins. scirp.orgnih.gov For instance, in estrogen-deprived breast cancer cells that have developed resistance, estradiol itself can paradoxically induce apoptosis through the mitochondrial pathway. oup.com

| Compound | Cell Line | Estrogen Receptor Status | Observed IC50 Value | Reference |

|---|---|---|---|---|

| 4-hydroxytamoxifen | MCF-7 | Positive | 27 µM | nih.gov |

| 4-hydroxytamoxifen | MDA-MB-231 | Negative | 18 µM | nih.gov |

| 2-Methoxyestradiol (2-MeOE2) | MCF-7 & MDA-MB-231 | Positive & Negative | As effective as tamoxifen | nih.gov |

Investigations in Estrogen Receptor-Positive Breast Cancer Cell Lines

This compound, a synthetic derivative of estradiol, has been investigated for its potential antiproliferative activities in cancer cell lines. Research into related steroidal ethers suggests that modifications to the core estrogen structure can influence biological activity.

In a study characterizing the antiproliferative effects of D-homoestrone and its 3-methyl ether derivative, the compounds were tested against the estrogen receptor-positive (ER+) human breast cancer cell line, MCF-7. The antitumor activities were determined, providing insight into how such chemical modifications affect cytostatic properties. nih.gov Similarly, other research has focused on synthesizing and evaluating various estradiol derivatives, including 3-N-alkyloxyestradiol compounds, for their activity in MCF-7 cells. nih.gov These studies compare the efficacy of new synthetic estrogens against established treatments like tamoxifen, measuring their ability to inhibit the growth of ER+ breast cancer cells. nih.govnih.gov For instance, certain 3-N-substituted estrogen derivatives have demonstrated antiproliferative activity against the ER+ MCF-7 cell line, with some compounds showing higher activity compared to tamoxifen. nih.gov

The table below summarizes the inhibitory concentrations of related estrogen derivatives on the MCF-7 breast cancer cell line.

Table 1: Antiproliferative Activity of Estrogen Derivatives in MCF-7 Cells

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 3-[2-(Diethylamino)ethoxy]-estradiol | MCF-7 | 9.0 | nih.gov |

| 3-[2-(Diisopropylamino)ethoxy]-estradiol | MCF-7 | 4.1 | nih.gov |

| 3-(2-Piperidinoethoxy)-estradiol | MCF-7 | 5.6 | nih.gov |

Studies in Prostate and Ovarian Cancer Cell Models

The preclinical evaluation of this compound in prostate and ovarian cancer models is less defined than in breast cancer. However, studies on related estrogen metabolites provide some insights into potential mechanisms of action.

In the context of ovarian cancer, the estradiol metabolite 2-methoxyestradiol (2-MeOE2) has been studied. One investigation assessed the interaction between 2-MeOE2 and cadmium on the viability of the SKOV-3 ovarian cancer cell line. The results showed that at a concentration of 0.001 μM, 2-MeOE2 led to a statistically significant increase in cell viability, suggesting a potential protective effect against cadmium-induced damage under certain conditions. acs.org Another study involving the SKOV-3 cell line examined the effects of 2-MeOE2 in the presence of chromium (VI) and found that it exhibited an antagonistic, or protective, effect against the toxic impact of the metal. nih.gov

Preclinical data focusing specifically on this compound's effects on prostate cancer cell lines are limited in the reviewed literature. General research on estrogens in prostate cancer indicates complex, often contradictory roles. Estrogens can suppress tumor growth in some contexts, while in others, they may be implicated in carcinogenesis. mdpi.com For example, some anti-estrogens have been shown to inhibit the proliferation of prostate cancer cells by modulating the activity of the androgen receptor. nih.gov However, direct studies on the antiproliferative or functional effects of this compound in prostate cancer cell models such as PC-3, LNCaP, or DU-145 are not extensively detailed in the available preclinical studies.

Immunomodulatory Properties in in vitro Cellular Assays

Direct in vitro studies on the immunomodulatory properties of this compound are not widely available. However, research on 2-methoxyestradiol (2me2), a metabolite of 17β-estradiol, offers a proxy for understanding how estrogen derivatives might interact with the immune system.

A study investigating the effects of 2-methoxyestradiol in mice found that it has tissue- and concentration-dependent immunomodulatory effects. A low dose of 2-methoxyestradiol was observed to increase the populations of Natural Killer (NK) cells and T-cells in the bone marrow, spleen, and liver. nih.gov This suggests that estrogen metabolites can influence the proliferation and distribution of key immune cell populations. The study also noted that higher doses of 2-methoxyestradiol produced effects similar to estradiol itself, highlighting the importance of concentration in determining the immunological outcome. nih.gov

Further research comparing the natural estrogen 17-β estradiol (E2) with its synthetic analog 17α-ethinyl estradiol (EE) in a mouse model of autoimmune disease revealed that both compounds can alter T-cell composition and activation in the spleen and thymus. oup.comresearchgate.net Estrogens are known to regulate the function of various immune cells, including neutrophils and macrophages, and can modulate the production of inflammatory cytokines and chemokines. nih.gov These findings underscore the potential for synthetic estrogens and their ethers to possess significant immunomodulatory activity, although specific in vitro cellular assay data for this compound is needed for confirmation.

Cardiovascular System Influences in Animal Models (e.g., vascular relaxation studies)

While direct studies on the cardiovascular effects of this compound in animal models are scarce, the extensive research on estradiol provides a basis for potential actions, particularly concerning vascular relaxation.

Estrogens are known to have direct effects on blood vessels, promoting vasodilation. nih.gov Studies in animal models have shown that 17β-estradiol can induce relaxation in various arteries. This vasorelaxant effect may not solely depend on interaction with the classical nuclear estrogen receptor. nih.govresearchgate.net For instance, research on rat mesenteric resistance arteries demonstrated that both 17β-estradiol and its isomer 17α-estradiol, which does not bind to the classical estrogen receptor, cause comparable vasorelaxation. nih.govresearchgate.net This relaxation was not blocked by inhibitors of nitric oxide (NO) synthase or protein synthesis, indicating a mechanism independent of NO generation or genomic action. nih.gov The findings suggest that these estrogens may act directly on the cell membrane or ion channels to inhibit intracellular calcium release, leading to smooth muscle relaxation. nih.gov

Given that this compound is a synthetic derivative with a modification at the 3-hydroxyl group, it might share these receptor-independent vasodilatory properties. Animal studies have been fundamental in elucidating the direct vascular effects of estrogens, which are not always related to changes in lipoprotein levels. nih.gov However, without specific vascular relaxation studies on this compound in animal models, its precise cardiovascular influences remain to be determined.

Metabolic Pathways and Pharmacokinetic Studies of Estradiol Methyl Ether in Non Human Systems

Phase I Biotransformation Pathways

Phase I reactions introduce or expose functional groups on the Estradiol (B170435) Methyl Ether molecule, typically through oxidation, reduction, or hydrolysis. This initial step prepares the compound for subsequent conjugation reactions.

The Cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, plays a central role in the initial metabolic processing of Estradiol Methyl Ether. The two main reactions catalyzed by these enzymes are hydroxylation and O-demethylation.

Studies have shown that Estradiol 3-methyl ether is a substrate for CYP1A1 and CYP1A2 isoforms. researchgate.net These enzymes mediate two key metabolic transformations:

Aromatic Hydroxylation: This reaction adds a hydroxyl (-OH) group to the aromatic A-ring of the steroid. Specifically, CYP1A2 has been shown to hydroxylate Estradiol 3-methyl ether at the C-2 position. researchgate.net This creates a catechol-like structure, which is a common step in estrogen metabolism.

O-Demethylation: Both CYP1A1 and CYP1A2 are capable of removing the methyl group from the C-3 position, a process known as 3-demethylation. researchgate.net This reaction converts this compound back to its parent compound, estradiol. researchgate.net

Research on the closely related compound mestranol (B1676317) (17α-ethynylestradiol-3-methyl ether) in rat liver microsomes further supports these findings. Treatment of rats with phenobarbital, a known inducer of microsomal enzymes, stimulates the O-demethylation of mestranol and its conversion to polar metabolites. karger.com This indicates that CYP enzymes are integral to the clearance of these methylated estrogens.

Interestingly, some studies have identified hydroxylated metabolites where the methyl ether group remains intact. One key urinary metabolite identified after administration of radioactive 17β-estradiol 3-methyl ether was 2-hydroxyestrone (B23517) 3-methyl ether. nih.gov This demonstrates that hydroxylation, particularly at the C-2 position, can occur without prior demethylation. nih.gov

| Enzyme | Reaction Type | Metabolite Formed | Reference |

|---|---|---|---|

| CYP1A2 | C-2 Hydroxylation | 2-Hydroxyestradiol (B1664083) 3-methyl ether | researchgate.net |

| CYP1A1 | 3-O-Demethylation | Estradiol | researchgate.net |

| CYP1A2 | 3-O-Demethylation | Estradiol | researchgate.net |

Besides the CYP450 system, other oxidoreductases are involved in the Phase I metabolism of this compound. A key enzyme group in this regard is the 17β-hydroxysteroid dehydrogenase (17β-HSD) family. researchgate.netnih.govwikipedia.org These enzymes catalyze the interconversion between a 17-keto group and a 17β-hydroxyl group on the steroid nucleus. wikipedia.orgnih.gov

The identification of 2-hydroxyestrone (B1671321) 3-methyl ether as a urinary metabolite of 17β-estradiol 3-methyl ether strongly implies the action of a 17β-HSD. nih.gov This transformation involves the oxidation of the 17β-hydroxyl group of the parent compound to a ketone. This is a critical step in estrogen metabolism, as it converts the more potent estradiol forms into less active estrone derivatives. researchgate.netnih.gov Various isoforms of 17β-HSD exist, with some favoring the oxidative reaction (estradiol to estrone) and others favoring the reductive reaction. nih.gov

| Enzyme Family | Reaction Type | Substrate Moiety | Product Moiety | Significance |

|---|---|---|---|---|

| 17β-Hydroxysteroid Dehydrogenase (17β-HSD) | Oxidation | 17β-Estradiol | 17-Estrone | Conversion to a less hormonally active form. |

Phase II Conjugation Reactions

Following Phase I biotransformation, the metabolites of this compound, which now possess hydroxyl groups (either newly formed or unmasked by demethylation), undergo Phase II conjugation reactions. reactome.orgupol.cz These reactions involve the attachment of endogenous, water-soluble molecules to the metabolite, which significantly increases its polarity and facilitates its elimination from the body via urine or bile. reactome.orgresearchgate.net

Glucuronidation is a major Phase II pathway for estrogens and their metabolites. The hydroxylated metabolites of this compound, such as 2-hydroxyestradiol and the parent estradiol (formed after demethylation), are expected substrates for UGT enzymes. These enzymes transfer glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the hydroxyl groups of the metabolites. While direct studies on the glucuronidation of this compound's specific metabolites are limited, the extensive knowledge of catechol estrogen metabolism indicates this is a highly probable pathway.

Sulfation is another important conjugation pathway for estrogenic compounds. This reaction is catalyzed by sulfotransferases (SULTs), which transfer a sulfonate group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group on the estrogen metabolite. The resulting sulfate (B86663) conjugates are highly water-soluble and readily excreted. The catechol and parent estrogen metabolites generated during Phase I are likely candidates for sulfation.

The Phase I metabolite 2-hydroxyestrone 3-methyl ether possesses a catechol structure with one hydroxyl group at the C-2 position and a methyl ether at the C-3 position. nih.gov This structure is a potential substrate for the enzyme Catechol-O-Methyltransferase (COMT). COMT is a key enzyme in Phase II metabolism that specifically methylates catecholamines and catechol estrogens. It transfers a methyl group from the cofactor S-adenosyl-L-methionine (SAMe) to one of the hydroxyl groups of the catechol. This reaction would result in the formation of a dimethylated metabolite, further modifying its biological activity and facilitating excretion.

In Vitro Metabolic Profiling using Hepatic Microsomes, S9 Fractions, and Hepatocytes (non-human)

The in vitro metabolism of this compound and its derivatives has been investigated using various non-human hepatic subcellular fractions to elucidate its biotransformation pathways. These systems, including microsomes, S9 fractions, and hepatocytes, contain a complement of metabolic enzymes responsible for drug and xenobiotic metabolism. mdpi.comsemanticscholar.org

Hepatic microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, such as cytochrome P450 (CYP450) oxidases, and some Phase II enzymes like UDP-glucuronosyltransferases (UGTs). semanticscholar.org The S9 fraction is a supernatant from a 9000g centrifugation of liver homogenate and contains both the microsomal and cytosolic fractions. researchgate.net This composition allows for the study of a broader range of Phase I and Phase II metabolic reactions, as the cytosol contains enzymes like sulfotransferases and glutathione (B108866) S-transferases. mdpi.comsemanticscholar.org Hepatocytes, as intact cells, offer the most complete and metabolically versatile system, though their complexity can sometimes confound results. bioivt.com

Studies on the metabolism of 17α-ethynyl-estradiol-3-methyl ether (mestranol), a closely related derivative, using rat liver preparations have identified key metabolic steps. A primary reaction involves the demethylation of the 3-methoxy group, converting mestranol into derivatives of its parent compound, ethynylestradiol. capes.gov.br However, not all metabolites undergo this O-demethylation, as analysis of fecal extracts from rats administered radiolabeled mestranol showed that some metabolites retained the unaltered 3-methoxy group. capes.gov.br

In hamster hepatic microsomes, the metabolism of the parent compound, 17β-estradiol, is concentration-dependent and involves significant hydroxylation. nih.gov At higher concentrations, aromatic hydroxylation at the C2 and C4 positions becomes prominent. nih.gov These resulting catechol estrogens (2- and 4-hydroxyestradiol) are then efficiently converted to their corresponding monomethoxy metabolites by catechol-O-methyl transferase (COMT), an enzyme present in these preparations. nih.gov Dehydrogenation of the 17β-hydroxyl group to form estrone and 2-hydroxyestrone has also been observed as a minor metabolic pathway in hamsters. nih.gov While these specific data are for estradiol, they indicate that hydroxylation followed by O-methylation, or demethylation of the existing methyl ether group, are key potential pathways for this compound across different species.

The table below summarizes the key metabolic reactions observed for estradiol derivatives in non-human in vitro systems.

| Compound | In Vitro System | Observed Metabolic Reactions | Key Metabolites |

| Mestranol (17α-ethynyl-estradiol-3-methyl ether) | Rat Fecal Extracts | O-Demethylation | Ethynylestradiol derivatives |

| Mestranol (17α-ethynyl-estradiol-3-methyl ether) | Rat Fecal Extracts | Retention of Methoxy (B1213986) Group | Unaltered 3-methoxy metabolites |

| 17β-Estradiol | Hamster Hepatic Microsomes | Aromatic Hydroxylation (C2 & C4) | 2-hydroxy-17β-estradiol, 4-hydroxy-17β-estradiol |

| 17β-Estradiol | Hamster Hepatic Microsomes | O-Methylation (via COMT) | 2-methoxy & 4-methoxy metabolites |

| 17β-Estradiol | Hamster Hepatic Microsomes | Dehydrogenation (17β-hydroxyl) | Estrone, 2-hydroxyestrone |

Tissue Distribution and Excretion Kinetics in Animal Models (e.g., rodent, primate studies)

Pharmacokinetic studies in animal models provide crucial information on the absorption, distribution, metabolism, and excretion (ADME) of a compound. For this compound derivatives like mestranol, studies in rats have characterized the tissue distribution and routes of elimination.

Following intravenous administration of radiolabeled mestranol to female rats, the primary route of excretion was found to be through the feces. capes.gov.br Within three days, 44.9% of the administered dose was recovered in the feces, while only 3.3% was found in the urine. capes.gov.br This excretion pattern suggests significant biliary elimination of the compound and its metabolites. The rate of excretion for both mestranol and its parent compound, estradiol, diminished to approximately 1% of the dose by the fifth day. capes.gov.br

The distribution of mestranol in various tissues has also been examined. Four hours after injection, the concentration of radioactivity was two to three times greater in the brain and adrenals of rats treated with [14C]mestranol compared to those treated with [14C]estradiol. capes.gov.br Analysis of extracts from body fat and the brain revealed that the parent compound, mestranol, was the main radioactive component, indicating its ability to cross the blood-brain barrier and accumulate in adipose tissue. capes.gov.br This lipophilic nature is consistent with the presence of the methyl ether group. Whole-body radioactivity measurements in mice also confirmed the distribution of the compound throughout the body. capes.gov.br

The data below summarizes the excretion and tissue distribution findings for mestranol in rodents.

Excretion of [4-14C]Mestranol in Female Rats (3 Days Post-IV Administration)

| Excretion Route | Percentage of Administered Dose |

|---|---|

| Feces | 44.9% |

| Urine | 3.3% |

Tissue Distribution of Mestranol-Derived Radioactivity in Rats (4 hours Post-Injection)

| Tissue | Relative Concentration | Primary Component Identified |

|---|---|---|

| Brain | 2-3 times higher than estradiol | Mestranol |

| Adrenals | 2-3 times higher than estradiol | Not specified |

| Body Fat | High | Mestranol |

Comparative Metabolism Across Different Preclinical Species

The metabolism of xenobiotics can vary significantly between different species, and understanding these differences is vital in preclinical research. While direct, side-by-side comparative studies for this compound are limited, cross-study comparisons of its derivatives and the parent compound estradiol in different species reveal potential variations in metabolic pathways.

In rats, a key metabolic pathway for mestranol is the O-demethylation at the C3 position, leading to the formation of ethynylestradiol derivatives which can then be further metabolized. capes.gov.br However, a substantial portion of metabolites in rats also retain the 3-methoxy group, indicating that demethylation is not the exclusive pathway. capes.gov.br

In contrast, studies using hamster liver microsomes to metabolize 17β-estradiol show a strong preference for aromatic hydroxylation at the C2 and C4 positions. nih.gov This is followed by a rapid O-methylation of the newly formed hydroxyl groups by COMT, producing methoxy ethers. nih.gov This suggests that in hamsters, the metabolic machinery is geared towards creating catechol estrogens and then methylating them, a pathway that detoxifies these potentially reactive intermediates. nih.gov

In fish, such as the juvenile rainbow trout (Salmo gairdneri), the in vitro metabolism of estradiol by liver microsomes also involves hydroxylation, but at different positions. nih.gov Identified metabolites included estra-1,3,5(10)-triene-3,16β,17β-triol and estra-1,3,5(10)-triene-3,7α,17β-triol, with indications of further hydroxylation at the 6α and 6β positions. nih.gov This metabolism was shown to be dependent on cytochrome P-450 enzymes. nih.gov

These findings highlight a key difference: rat metabolism of the methyl ether involves cleavage of the ether bond (demethylation), while hamster metabolism of the parent compound favors the creation of new catechol estrogens that are subsequently methylated. The metabolic route in fish appears to favor hydroxylation at various positions on the steroid nucleus. These species-specific preferences in metabolic pathways underscore the importance of selecting appropriate animal models in preclinical studies.

The table below provides a comparison of the primary metabolic pathways observed in different species for estradiol and its methyl ether derivative.

| Species | Compound | Primary Metabolic Pathway(s) Observed |

| Rat | Mestranol | O-Demethylation |

| Hamster | 17β-Estradiol | Aromatic Hydroxylation (C2/C4) followed by O-Methylation |

| Rainbow Trout | 17β-Estradiol | Hydroxylation (C6, C7, C16) |

Computational Chemistry and Structure Activity Relationship Sar Studies of Estradiol Methyl Ether

Molecular Docking and Ligand-Protein Interaction Analysis with Estrogen Receptors

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is instrumental in understanding the binding mode of Estradiol (B170435) methyl ether within the ligand-binding pocket (LBP) of estrogen receptors, primarily ERα and ERβ.

The primary structural difference between estradiol and Estradiol methyl ether is the methylation of the phenolic hydroxyl group at the C3 position. This modification is known to reduce the binding affinity for estrogen receptors. The hydroxyl group of estradiol is a crucial hydrogen bond donor, interacting with key residues in the ER binding pocket. The replacement of this hydrogen with a methyl group eliminates this critical hydrogen bonding capability, leading to a decrease in binding affinity.

Studies on estradiol and its analogs have shown that the phenolic OH group in the A-ring contributes significantly to the binding free energy, likely acting as a hydrogen bond donor nih.govuthscsa.edu. The 17β-hydroxyl group in the D-ring also contributes to binding, likely as a hydrogen bond acceptor nih.govuthscsa.edu. While the core steroid structure of this compound allows it to fit within the hydrophobic LBP, the loss of the C3 hydroxyl interaction is significant.

Table 1: Predicted Binding Affinity and Conformational Data for this compound

| Parameter | Predicted Value/Observation | Basis of Prediction |

| Binding Affinity (relative to Estradiol) | Lower | Loss of key hydrogen bond at C3 position. |